2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid

Lipophilicity Drug-likeness Scaffold optimization

2‑Oxo‑6‑(propan‑2‑yl)piperidine‑3‑carboxylic acid (CAS 1516627‑62‑5) is a disubstituted 2‑piperidone (δ‑lactam) scaffold that carries a carboxylic acid at position 3 and an isopropyl group at position 6. The compound is supplied as a mixture of diastereomers (two undefined stereocenters).

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 1516627-62-5
Cat. No. B2795709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid
CAS1516627-62-5
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESCC(C)C1CCC(C(=O)N1)C(=O)O
InChIInChI=1S/C9H15NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyQXFGYIHWNBEEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid (CAS 1516627-62-5): Core Chemical Identity and Procurement-Relevant Characteristics


2‑Oxo‑6‑(propan‑2‑yl)piperidine‑3‑carboxylic acid (CAS 1516627‑62‑5) is a disubstituted 2‑piperidone (δ‑lactam) scaffold that carries a carboxylic acid at position 3 and an isopropyl group at position 6. The compound is supplied as a mixture of diastereomers (two undefined stereocenters) [1]. Its molecular formula is C₉H₁₅NO₃ and its molecular weight is 185.22 g mol⁻¹ [1]. The 2‑oxo group places it in the 2‑oxopiperidine‑3‑carboxylic acid family, a privileged framework in medicinal chemistry that has been exploited as a precursor for c‑Met kinase inhibitors . The presence of the 6‑isopropyl substituent distinguishes it from the parent 2‑oxopiperidine‑3‑carboxylic acid scaffold and from regioisomeric 6‑oxo‑1‑alkylpiperidine‑3‑carboxylic acids that are described in the cooling‑compound patent literature [2].

Why 2‑Oxo‑6‑(propan‑2‑yl)piperidine‑3‑carboxylic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric 2‑Oxopiperidine‑3‑carboxylic Acids


The 6‑isopropyl group is not a passive substituent; it materially alters the scaffold’s physicochemical profile and its potential for stereochemical diversification. Computer‑predicted XLogP values show that the 6‑isopropyl derivative (1.7) is substantially more lipophilic than the parent 2‑oxopiperidine‑3‑carboxylic acid (0.3) [1][2]. This shift of >1.4 log units suggests that the 6‑isopropyl compound will distribute differently between aqueous and lipid phases, potentially affecting passive membrane permeability, protein binding, and metabolic stability in ways that the parent scaffold cannot replicate. Furthermore, the 6‑isopropyl group introduces two undefined stereocenters, generating a mixture of diastereomers that can be resolved for structure‑activity relationship (SAR) exploration—an option unavailable with the achiral parent scaffold. Regioisomeric 6‑oxo‑1‑isopropylpiperidine‑3‑carboxylic acid places the oxo group at the 6‑position rather than the 2‑position, altering the lactam ring electronics and hydrogen‑bonding pattern; direct property comparisons are limited, but the predicted boiling point for the regioisomer (369.6 °C) highlights a divergent physical‑property landscape. These differences mean that substituting any of these close analogs for the target compound would introduce uncontrolled variables in a synthetic sequence or biological assay, making procurement of the specific CAS‑registered entity essential for experimental reproducibility.

Quantitative Differentiation of 2‑Oxo‑6‑(propan‑2‑yl)piperidine‑3‑carboxylic Acid from Its Closest Structural Analogs


Computed Lipophilicity (XLogP): 6‑Isopropyl vs. Unsubstituted 2‑Oxopiperidine‑3‑carboxylic Acid

The 6-isopropyl substitution markedly increases computed lipophilicity relative to the parent 2-oxopiperidine-3-carboxylic acid scaffold. The target compound has an XLogP3-AA value of 1.7, whereas the unsubstituted parent returns a value of 0.3 [1][2]. This difference of 1.4 log units is substantial for a single alkyl substitution and indicates that the 6-isopropyl derivative is approximately 25-fold more lipophilic, which can translate into higher passive membrane permeability and altered tissue distribution in biological systems.

Lipophilicity Drug-likeness Scaffold optimization

Stereochemical Complexity: Diastereomer Mixture vs. Achiral Parent Scaffold

2‑Oxo‑6‑(propan‑2‑yl)piperidine‑3‑carboxylic acid possesses two undefined stereocenters (C3 and C6) and is supplied as a mixture of diastereomers, whereas the parent 2‑oxopiperidine‑3‑carboxylic acid has zero undefined stereocenters [1][2]. The target compound offers the opportunity to isolate individual diastereomers or enantiomers for stereospecific SAR investigations, an option that does not exist with the achiral parent scaffold.

Stereochemistry Chiral building block Diastereomer resolution

Molecular Topology: Rotatable Bond Count and Conformational Flexibility

The 6‑isopropyl group increases the rotatable bond count of the scaffold from 1 (parent) to 2 (target) while leaving the topological polar surface area unchanged at 66.4 Ų [1][2]. The added rotational freedom, combined with the steric bulk of the isopropyl group, can influence the conformational landscape accessible to the ligand in a binding pocket—a parameter that is absent in the more constrained parent scaffold.

Conformational analysis Ligand efficiency Scaffold rigidity

Class‑Level Biological Plausibility: 2‑Oxopiperidine‑3‑carboxylic Acid Scaffold as a c‑Met Kinase Inhibitor Precursor

The core 2‑oxopiperidine‑3‑carboxylic acid scaffold has been validated as a precursor for c‑Met kinase inhibitors, with demonstrated IC₅₀ values below 100 nM in hepatocellular carcinoma models . While no direct biological data exist for the 6‑isopropyl derivative, the addition of lipophilic alkyl substituents to kinase‑directed scaffolds is a recognized strategy for improving target affinity and selectivity through filling of hydrophobic sub‑pockets. The increased XLogP of the target compound (1.7 vs. 0.3 for the parent) is consistent with this design principle [1].

Kinase inhibition c-Met Anticancer scaffolds

Optimal Application Scenarios for 2‑Oxo‑6‑(propan‑2‑yl)piperidine‑3‑carboxylic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Late‑Stage Lead Optimization Requiring Increased Lipophilicity

When a 2‑oxopiperidine‑3‑carboxylic acid‑based lead compound suffers from poor cell permeability due to low lipophilicity (XLogP 0.3), substituting the unsubstituted scaffold with the 6‑isopropyl derivative (XLogP 1.7) provides a straightforward, procurement‑ready means to increase logP by 1.4 units without altering the core pharmacophore or the carboxylic acid handle [1]. This can accelerate SAR exploration by eliminating a custom synthesis step.

Stereochemical Toolbox: Generation of Diastereomer Libraries for Chiral Target Engagement

Because 2‑oxo‑6‑(propan‑2‑yl)piperidine‑3‑carboxylic acid is supplied as a mixture of diastereomers (two undefined stereocenters), it can serve as a starting material for chiral resolution studies [1]. Laboratories can isolate individual diastereomers and test them against stereosensitive biological targets, a workflow that is impossible with the achiral parent scaffold.

Fragment‑Based Drug Discovery: A More Conformationally Diverse 2‑Piperidone Fragment

Fragment screening libraries often benefit from building blocks that balance rigidity with controlled flexibility. The target compound offers two rotatable bonds versus one for the parent scaffold, while maintaining an identical TPSA of 66.4 Ų [1][2]. This makes it a suitable fragment for exploring additional binding conformations without increasing polar surface area, a common concern for CNS drug discovery.

Regioisomer‑Selective Scaffold Comparison in Kinase Inhibitor Programs

For projects that have already validated the 2‑oxopiperidine‑3‑carboxylic acid chemotype in a kinase inhibition context (e.g., c‑Met, IC₅₀ <100 nM) , the 6‑isopropyl derivative can be procured to directly compare the effect of 6‑alkyl substitution on potency, selectivity, and pharmacokinetics relative to the parent and to regioisomeric 6‑oxo‑1‑alkylpiperidine‑3‑carboxylic acids [3], enabling a thorough scaffold‑hopping assessment within a single procurement cycle.

Quote Request

Request a Quote for 2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.